

# Introduction: From Chiral Auxiliary to a Defined Molecular Entity

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## Compound of Interest

Compound Name: *rac N,O-Diacetyl Pseudoephedrine*

CAS No.: 144032-36-0

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(1S,2S)-Pseudoephedrine is a well-established chiral auxiliary in asymmetric synthesis, valued for its stereochemical integrity and predictable influence on chemical reactions.<sup>[1][2]</sup> Its derivatization is a common strategy to modulate its properties or to prepare it for specific analytical procedures. The acetylation of both its secondary amine and secondary alcohol functional groups yields (1S,2S)-N,O-Diacetylpseudoephedrine, a compound whose precise molecular structure is critical for understanding its chemical behavior, spectroscopic signature, and potential applications.

This guide provides a comprehensive technical overview of the molecular structure of (1S,2S)-N,O-Diacetylpseudoephedrine. Moving beyond a simple representation, we will explore the stereochemical nuances of its core scaffold and detail the multi-faceted analytical approach required for its unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, validated understanding of this molecule's structural attributes.

## Theoretical Molecular Structure and Stereochemistry

The structure of (1S,2S)-N,O-Diacetylpseudoephedrine is built upon the phenylpropanolamine backbone of its parent compound. The addition of two acetyl groups fundamentally alters the molecule's electronic and steric properties.

## The (1S,2S)-Pseudoephedrine Core

The parent scaffold, pseudoephedrine, possesses two chiral centers. The stereochemical designators (1S, 2S) define the absolute configuration at these centers, which dictates the three-dimensional arrangement of its substituents.[3]

- C1 (Carbonyl Carbon): This carbon, bonded to the hydroxyl group and the phenyl ring, has an 'S' configuration.
- C2 (Amino Carbon): This carbon, bonded to the methyl and amino groups, also has an 'S' configuration.

This specific stereochemistry is crucial for its function as a chiral auxiliary, as it creates a defined chiral environment that directs the approach of reagents in asymmetric synthesis.[1][4]

## N- and O-Acetylation

The formation of (1S,2S)-N,O-Diacetylpseudoephedrine involves the conversion of the hydroxyl and secondary amine groups into an ester and an amide, respectively.

- O-Acetylation: The hydroxyl group (-OH) at the C1 position is converted into an acetate ester (-OCOCH<sub>3</sub>). This transformation removes the hydrogen bond donating capability of the alcohol.
- N-Acetylation: The secondary amine (-NHCH<sub>3</sub>) at the C2 position is converted into a tertiary amide (-N(CH<sub>3</sub>)COCH<sub>3</sub>). This modification also eliminates the amine's hydrogen bond donating ability and introduces rotational restriction around the C-N amide bond, a phenomenon that can be observed in NMR spectroscopy.[5]

The resulting molecule has the properties summarized in the table below.

Property	Value
IUPAC Name	[(1S,2S)-1-phenyl-2-(N-methylacetamido)propyl] acetate
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>3</sub>
Molecular Weight	249.31 g/mol
Chiral Centers	C1 (S), C2 (S)

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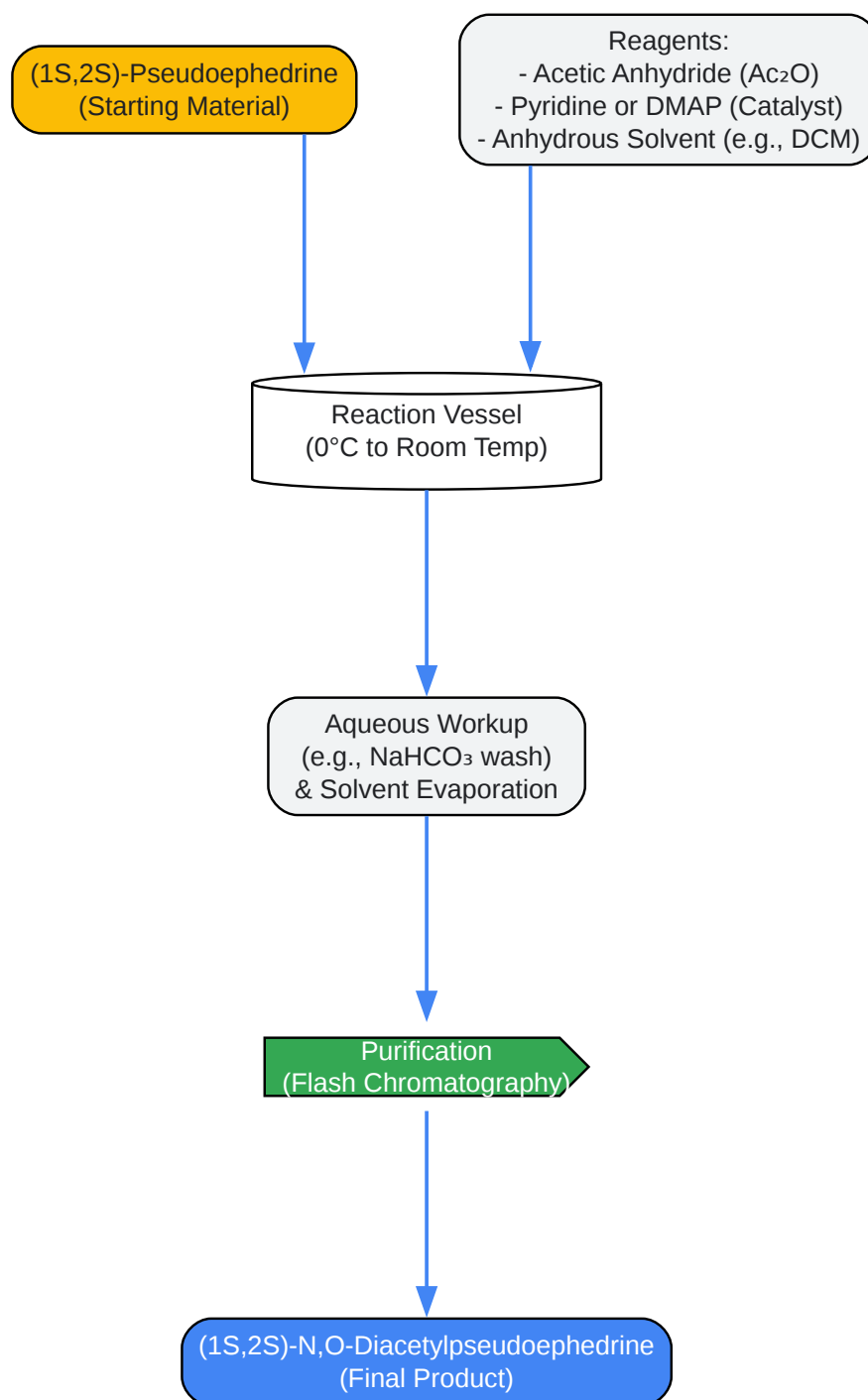
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Fig 1. 2D Structure of (1S,2S)-N,O-Diacetylpseudoephedrine.

## Synthesis and Derivatization Workflow

The most direct method for preparing (1S,2S)-N,O-Diacetylpseudoephedrine is through the exhaustive acetylation of (1S,2S)-pseudoephedrine using a strong acetylating agent like acetic anhydride, often in the presence of a base or catalyst.



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Fig 2. General synthesis workflow for diacetylation.

## Analytical Characterization for Structural Elucidation

A single analytical technique is insufficient for the complete and unambiguous structural determination of (1S,2S)-N,O-Diacetylpseudoephedrine. A combination of spectroscopic and spectrometric methods is

required to confirm connectivity, stereochemistry, and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment of individual nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ) and their connectivity. For a molecule with stereocenters and potentially restricted bond rotation (amide), 2D NMR experiments like COSY and HSQC are not just helpful, but essential for definitive peak assignments.[\[6\]](#)[\[7\]](#)

**Experimental Protocol** ( $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR):

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[\[8\]](#)
- **Acquisition:**
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Acquire a broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Acquire a DEPT-135 spectrum to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  carbons.[\[9\]](#)
  - Acquire a 2D  $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.
  - Acquire a 2D  $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

**Data Interpretation & Expected Signals:**

Predicted <sup>1</sup> H NMR Data (in CDCl <sub>3</sub> )			
Proton Assignment	Predicted δ (ppm)	Multiplicity	Notes
Phenyl-H	7.2 - 7.4	m	Aromatic protons.
C1-H	~5.8	d	Coupled to C2-H. Deshielded by ester oxygen.
C2-H	~4.5	m	Complex multiplet due to coupling with C1-H and C3-H <sub>3</sub> .
N-CH <sub>3</sub>	~2.8	s	Singlet for the N-methyl group.
O-COCH <sub>3</sub>	~2.1	s	Singlet for the ester acetyl methyl.
N-COCH <sub>3</sub>	~2.0	s	Singlet for the amide acetyl methyl.
C3-H <sub>3</sub>	~1.1	d	Doublet, coupled to C2-H.

Predicted <sup>13</sup> C NMR Data (in CDCl <sub>3</sub> )	
Carbon Assignment	Predicted δ (ppm)
Amide C=O	~170
Ester C=O	~169
Phenyl C (quaternary)	~138
Phenyl CH	127 - 129
C1 (CH-O)	~75
C2 (CH-N)	~58
N-CH <sub>3</sub>	~33
Ester CH <sub>3</sub>	~21
Amide CH <sub>3</sub>	~22
C3 (CH <sub>3</sub> )	~14

Note: Due to restricted rotation around the amide bond, it is possible to observe two distinct sets of signals for the N-methyl and N-acetyl groups at lower temperatures.[5]

## Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used.[5][10] The choice between them depends on the compound's thermal stability; LC-MS is generally gentler.

Experimental Protocol (LC-MS/MS):

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent (e.g., methanol/water).
- **Chromatography:** Inject the sample onto a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
- **Ionization:** Use Electrospray Ionization (ESI) in positive mode. The compound is expected to form a protonated molecular ion [M+H]<sup>+</sup>.

- Analysis:
  - Perform a full scan (MS1) to identify the  $[M+H]^+$  ion (expected  $m/z$  250.14).
  - Perform a product ion scan (MS2) on the parent ion to generate a fragmentation spectrum.

Data Interpretation & Expected Fragmentation: The primary fragmentation pathway in pseudoephedrine derivatives is the  $\alpha$ -cleavage of the bond between C1 and C2.[\[11\]](#)

Major Mass Spectrometry Fragments	
$m/z$ (charge/mass ratio)	Proposed Fragment Structure
250.14	$[M+H]^+$ : Protonated molecular ion
190.12	$[M+H - CH_3COOH]^+$ : Loss of acetic acid from the ester group.
148.10	$[C_{10}H_{14}N]^+$ : Fragment from cleavage between C1 and C2.
105.07	$[C_7H_7O]^+$ : Benzoyl cation fragment.
86.09	$[C_5H_{12}N]^+$ : N-methyl-N-acetyl-aminopropane fragment.

## X-ray Crystallography

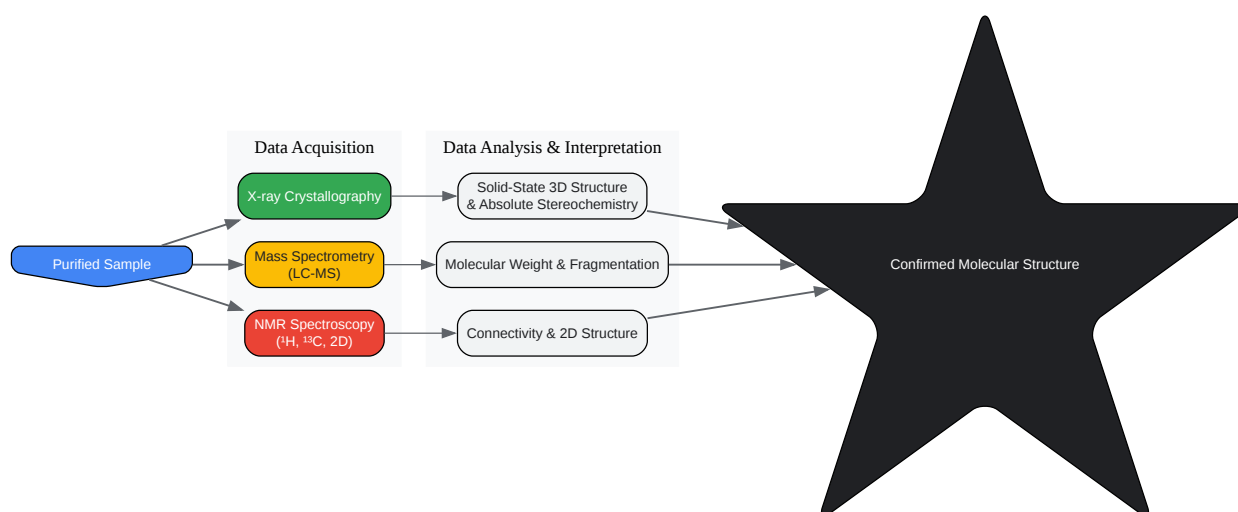
Expertise & Rationale: Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule. It is the gold standard for determining absolute stereochemistry, bond lengths, bond angles, and torsional angles, confirming the (1S,2S) configuration and the conformation adopted in the crystal lattice.[\[12\]](#)[\[13\]](#)

Experimental Protocol:

- Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
- Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit

between the observed and calculated diffraction patterns.

Data Interpretation: The refined crystal structure will provide precise atomic coordinates, from which all geometric parameters can be calculated. This data confirms the (1S,2S) stereochemistry and reveals intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that dictate the crystal packing.[12][14]



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Fig 3. Integrated workflow for structural elucidation.

## Conclusion

The molecular structure of (1S,2S)-N,O-Diacetylpseudoephedrine is defined by its stereochemically rich phenylpropanolamine core and the presence of both an N-acetyl (amide) and an O-acetyl (ester) group. Its complete and unambiguous characterization is not a trivial task and relies on the synergistic application of advanced analytical techniques. NMR spectroscopy elucidates the detailed connectivity and solution-state

structure, mass spectrometry confirms the molecular weight and fragmentation patterns, and X-ray crystallography provides definitive proof of the solid-state conformation and absolute stereochemistry. This rigorous, multi-technique approach is fundamental to ensuring the structural integrity of this and other complex chiral molecules in research and development.

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